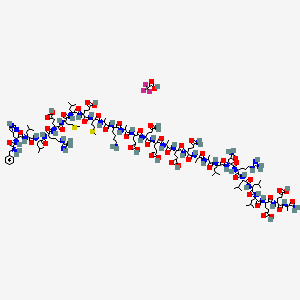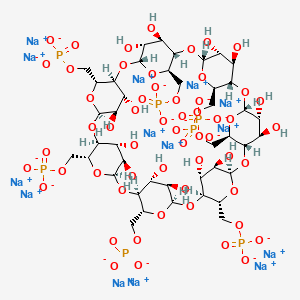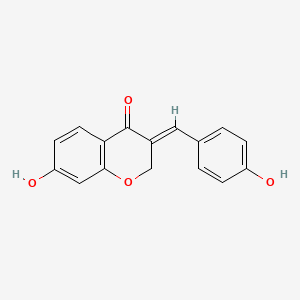
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one is a triterpenoid isolated from the heartwoods of Caesalpinia sappan . It exhibits antiadipogenic activity . This compound is a natural product found in Biancaea sappan .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. These compounds were synthesized for the first time by Robinson in the early 1920s by the condensation reaction of chromanone or flavanone with the appropriate aryl aldehyde using a catalyst (alcohol potassium hydroxide) . In 1979, Levai and Schag synthesized E-3- arylidenechroman-4-one using piperidine as a catalyst .
Molecular Structure Analysis
The molecular structure of this compound has been analyzed in several studies . The molecular formula of this compound is C16H12O4 . The exact mass and monoisotopic mass of this compound are 268.07355886 g/mol .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound have been analyzed. The molecular weight of this compound is 268.26 g/mol . It has a XLogP3-AA value of 2.6, indicating its lipophilicity . This compound has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The topological polar surface area of this compound is 66.8 Ų .
Wissenschaftliche Forschungsanwendungen
Natural Source and Isolation : This compound has been isolated from various natural sources, such as Caesalpinia sappan and Agave species. These studies primarily focus on the extraction and identification of such compounds from plants (Namikoshi, Nakata, & Saitoh, 1987); (Tinto, Simmons-Boyce, Mclean, & Reynolds, 2005).
Chemical Synthesis and Reactions : Research has been conducted on the synthesis of chroman-4-one derivatives and their reactions, providing insights into their chemical properties and potential applications in medicinal chemistry and drug development (March, Moreno-Mañas, & Roca, 1984); (Basavaiah & Bakthadoss, 1998).
Biological Activities : Various studies have evaluated the biological activities of this compound and related derivatives. Activities investigated include antimicrobial, antioxidant, estrogenic, and cholinesterase inhibitory effects, highlighting potential therapeutic applications (Maheswara, Siddaiah, & Venkata Rao, 2006); (Chen et al., 2018); (Shamsimeymandi et al., 2019).
Interactions with Biological Molecules : Studies have also explored the interaction of homoisoflavonoids with RNA, offering insights into their potential role in influencing RNA function and structure (Namdar, Makouie, & Nafisi, 2013).
Wirkmechanismus
Mode of Action
It is suggested that it may have anti-inflammatory activity .
Result of Action
It is suggested that it may have anti-inflammatory activity , but more research is needed to confirm these effects and understand the underlying mechanisms.
Action Environment
It is generally recommended to handle the compound in a well-ventilated place, avoid contact with skin and eyes, and prevent dust formation .
Biochemische Analyse
Biochemical Properties
7-Hydroxy-3-(4-hydroxybenzylidene)chroman-4-one plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation . Additionally, this compound interacts with proteins involved in adipogenesis, inhibiting the formation of adipocytes. These interactions highlight the compound’s potential therapeutic applications in treating inflammatory diseases and obesity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in inflammatory cells, this compound inhibits the expression of pro-inflammatory cytokines, thereby reducing inflammation . In adipocytes, it downregulates genes involved in adipogenesis, leading to reduced fat cell formation. These effects underscore the compound’s potential in modulating cellular processes and treating related disorders.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, inhibiting or activating enzymes and altering gene expression. For instance, the compound inhibits the activity of enzymes involved in the inflammatory response, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates the expression of genes involved in adipogenesis, thereby inhibiting the formation of adipocytes. These molecular interactions highlight the compound’s potential therapeutic applications.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation play a crucial role in its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy . These findings emphasize the importance of optimizing storage and handling conditions to preserve the compound’s activity.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and anti-adipogenic effects without causing significant toxicity . At higher doses, potential toxic or adverse effects may be observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For instance, the compound inhibits enzymes involved in the inflammatory response, reducing the production of pro-inflammatory mediators . Additionally, this compound modulates metabolic pathways involved in adipogenesis, inhibiting the formation of adipocytes. These interactions highlight the compound’s potential in regulating metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are crucial for its biological activity. The compound interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . For instance, this compound is transported to inflammatory cells, where it exerts its anti-inflammatory effects . These findings underscore the importance of understanding the compound’s transport and distribution mechanisms to optimize its therapeutic potential.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within cells, where it interacts with target biomolecules . For instance, this compound localizes to the cytoplasm and nucleus of inflammatory cells, where it inhibits the expression of pro-inflammatory cytokines . These findings highlight the importance of subcellular localization in determining the compound’s biological activity.
Eigenschaften
IUPAC Name |
(3E)-7-hydroxy-3-[(4-hydroxyphenyl)methylidene]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O4/c17-12-3-1-10(2-4-12)7-11-9-20-15-8-13(18)5-6-14(15)16(11)19/h1-8,17-18H,9H2/b11-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWFKSHWAQPOKQP-YRNVUSSQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=CC2=CC=C(C=C2)O)C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=C\C2=CC=C(C=C2)O)/C(=O)C3=C(O1)C=C(C=C3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
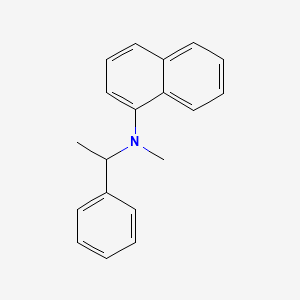


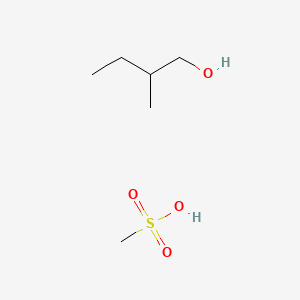




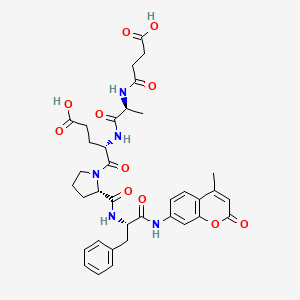

![6-chloro-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B599718.png)
![N,N'-1,2-Ethanediyl-bis[2,4,6-trinitro-1,3-benzenediamine]](/img/structure/B599719.png)
